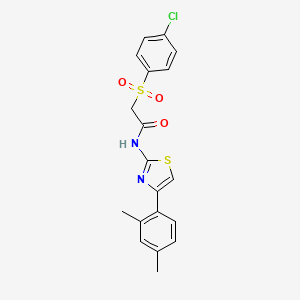

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CPTA and is known for its unique properties that make it an ideal candidate for a wide range of applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been designed and synthesized. These compounds were synthesized to explore their multifunctional activities, particularly antibacterial and anti-enzymatic potentials. The synthesis involved stirring the synthesized electrophiles as N-aryl/alkyl/aralkyl-2-bromoacetamide in an aprotic solvent under basic conditions to obtain the target molecules. Structural elucidation was achieved using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR, highlighting the precise and methodical approach to characterizing these complex molecules (Nafeesa et al., 2017).

Pharmacological Evaluation

The synthesized compounds were evaluated for their pharmacological potentials, particularly focusing on antibacterial screening and enzyme inhibition activities. For instance, compound 6i emerged as a significant inhibitor of gram-negative bacterial strains, demonstrating the potential of these derivatives in addressing bacterial infections. The evaluation process also included hemolytic studies to assess the cytotoxic behavior of these molecules, providing valuable insights into their safety profile for potential therapeutic applications (Nafeesa et al., 2017).

Antiviral Activity

Another study focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. These compounds underwent a six-step synthesis process, including esterification, hydrazination, salt formation, and cyclization. Some of these derivatives exhibited anti-tobacco mosaic virus activity, indicating their potential as antiviral agents. This research underscores the broad spectrum of pharmacological activities that can be targeted with the structural motif of 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide and its derivatives (Chen et al., 2010).

Mecanismo De Acción

Sulfonyl Compounds

The sulfonyl group is a functional group that is often found in organic compounds. It is known to play a role in binding to proteins and enzymes, which could potentially be the target of action for this compound .

Thiazole Compounds

Thiazole is a heterocyclic compound that is often found in various pharmaceuticals. It has been known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Chlorobenzene Compounds

Chlorobenzene is a type of aromatic organic compound. The chlorine atom in the chlorobenzene part of the molecule could potentially undergo metabolism in the body, leading to various pharmacokinetic properties .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S2/c1-12-3-8-16(13(2)9-12)17-10-26-19(21-17)22-18(23)11-27(24,25)15-6-4-14(20)5-7-15/h3-10H,11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXVJICQFZQJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2939818.png)

![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)

![4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2939823.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2939825.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2939828.png)